molecular formula C18H25NO3 B1327314 Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898755-58-3

Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate

Cat. No. B1327314
M. Wt: 303.4 g/mol
InChI Key: LZDVIBUOCPJGJC-UHFFFAOYSA-N
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Description

Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their biological activities, indicating a potential interest in the synthesis and study of related bicyclic and phenyl-substituted esters .

Synthesis Analysis

The synthesis of related compounds involves the preparation of derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate, which suggests that the synthesis of Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate might also involve multi-step synthetic routes including the formation of bicyclic structures and the introduction of phenyl groups . The synthesis of such compounds is likely to involve careful consideration of the stereochemistry and the functional group compatibility.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is not provided, the structure of a related compound,

Scientific Research Applications

Synthesis and Antimalarial Activity

Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, which are structurally related to Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate, have been synthesized and evaluated for their antimalarial activities against P. falciparum. These derivatives exhibit notable in vitro antimalarial activity, highlighting their potential in antimalarial drug development (Ningsanont et al., 2003).

Statin Precursor Synthesis

Research involving Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a molecule structurally similar to Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate, discusses its role as a key intermediate in statin synthesis. This compound is crucial in the large-scale preparation of pharmacologically significant statins, underscoring its importance in cholesterol management and cardiovascular disease treatment (Tararov et al., 2006).

Alkylation in Stereospecific and Stereoselective Reactions

The compound's analogs have been used in stereospecific and stereoselective reactions, particularly in the alkylation of active methylene compounds. This highlights its potential utility in creating various alkylated products, which are important in the synthesis of different organic compounds (Kurihara et al., 1981).

Spectral and Structural Studies

Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, similar to the compound , have been synthesized and analyzed for spectral and structural properties. This research is significant for understanding the structural and chemical properties of similar compounds, which is vital for their application in various scientific fields (Kumar et al., 2014).

Safety And Hazards

The safety data sheet for Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is not available in the search results .

properties

IUPAC Name

ethyl 6-[2-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)11-6-5-10-17(20)16-9-4-3-8-15(16)14-19-12-7-13-19/h3-4,8-9H,2,5-7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVIBUOCPJGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643739
Record name Ethyl 6-{2-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-(azetidin-1-ylmethyl)phenyl)-6-oxohexanoate

CAS RN

898755-58-3
Record name Ethyl 6-{2-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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